molecular formula C23H18ClFN2O2S B11583397 1-{3-Amino-4-(4-chlorophenyl)-2-[(4-fluorophenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl}ethanone

1-{3-Amino-4-(4-chlorophenyl)-2-[(4-fluorophenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl}ethanone

Cat. No.: B11583397
M. Wt: 440.9 g/mol
InChI Key: YNENGFDBOHXUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Amino-4-(4-chlorophenyl)-2-[(4-fluorophenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl}ethanone is a complex organic compound with a unique structure that includes amino, chlorophenyl, fluorophenyl, and thienopyridine groups

Preparation Methods

The synthesis of 1-{3-Amino-4-(4-chlorophenyl)-2-[(4-fluorophenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl}ethanone involves multiple steps, typically starting with the preparation of the thienopyridine core. This core is then functionalized with the appropriate substituents through a series of reactions, including halogenation, amination, and carbonylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-Amino-4-(4-chlorophenyl)-2-[(4-fluorophenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include other thienopyridine derivatives with different substituents. For example:

  • 1-{3-Amino-4-(4-bromophenyl)-2-[(4-fluorophenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl}ethanone
  • 1-{3-Amino-4-(4-chlorophenyl)-2-[(4-methylphenyl)carbonyl]-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl}ethanone

These compounds share a similar core structure but differ in the substituents attached to the thienopyridine ring

Properties

Molecular Formula

C23H18ClFN2O2S

Molecular Weight

440.9 g/mol

IUPAC Name

1-[3-amino-4-(4-chlorophenyl)-2-(4-fluorobenzoyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone

InChI

InChI=1S/C23H18ClFN2O2S/c1-11-17(12(2)28)18(13-3-7-15(24)8-4-13)19-20(26)22(30-23(19)27-11)21(29)14-5-9-16(25)10-6-14/h3-10,18,27H,26H2,1-2H3

InChI Key

YNENGFDBOHXUCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)SC(=C2N)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.